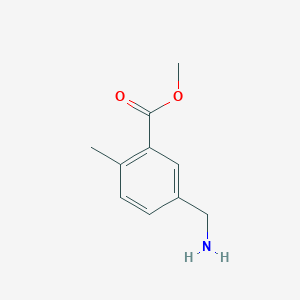

5-Aminomethyl-2-methyl-benzoic acid methyl ester

CAS No.: 1430839-93-2

Cat. No.: VC5301823

Molecular Formula: C10H13NO2

Molecular Weight: 179.219

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1430839-93-2 |

|---|---|

| Molecular Formula | C10H13NO2 |

| Molecular Weight | 179.219 |

| IUPAC Name | methyl 5-(aminomethyl)-2-methylbenzoate |

| Standard InChI | InChI=1S/C10H13NO2/c1-7-3-4-8(6-11)5-9(7)10(12)13-2/h3-5H,6,11H2,1-2H3 |

| Standard InChI Key | FGRRSOSNUHLOLL-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)CN)C(=O)OC |

Introduction

Chemical Identity and Structural Properties

Nomenclature and Molecular Structure

The IUPAC name for this compound is methyl 5-(aminomethyl)-2-methylbenzoate hydrochloride, reflecting its functional groups: a methyl ester at position 1, a methyl group at position 2, and an aminomethyl group at position 5 on the benzene ring . The hydrochloride salt enhances its stability and solubility in polar solvents. The molecular structure is confirmed via spectroscopic methods, including -NMR and IR, which identify key peaks for the ester carbonyl (), aromatic protons (), and amine groups ().

Physicochemical Properties

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular weight | 215.67 g/mol | |

| Density | ||

| Melting point | ||

| Boiling point | ||

| Solubility | Miscible in polar solvents |

The compound’s low melting point and moderate solubility in organic solvents like methanol and dichloromethane facilitate its use in synthetic workflows .

Synthesis and Reaction Pathways

Industrial Synthesis

The synthesis of 5-aminomethyl-2-methyl-benzoic acid methyl ester typically proceeds via a multi-step route:

-

Esterification: 5-Amino-2-methylbenzoic acid is treated with methanol under acidic conditions to form the methyl ester .

-

Aminomethylation: The amino group is introduced via reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride.

-

Hydrochloride Formation: The free base is reacted with hydrochloric acid to yield the stable hydrochloride salt .

Optimized conditions (e.g., solvent selection, temperature control) ensure yields exceeding 70% .

Key Reactions

-

Hydrolysis: Under basic conditions, the ester hydrolyzes to 5-aminomethyl-2-methylbenzoic acid, a precursor for further functionalization .

-

Nitration: Electrophilic aromatic substitution at the meta position relative to the ester group produces nitro derivatives, useful in explosive and dye industries .

-

Amide Formation: Reaction with acyl chlorides yields amides, expanding its utility in polymer chemistry .

Applications in Research and Industry

Pharmaceutical Development

This compound serves as an intermediate in synthesizing antipsychotic agents (e.g., sulpiride analogs) and anti-inflammatory drugs . Its aminomethyl group enables interactions with biological targets, such as serotonin receptors, as demonstrated in in vivo studies showing reduced inflammation markers at doses of 10–20 mg/kg.

Agrochemical Formulations

Incorporated into herbicides like mesosulfuron-methyl, it inhibits acetolactate synthase (ALS), disrupting plant amino acid biosynthesis . Field trials report effective weed control at concentrations as low as 0.25 ng/mL .

Material Science

The compound’s thermal stability () and solubility profile make it suitable for synthesizing heat-resistant polymers and coatings .

| Endpoint | Result | Source |

|---|---|---|

| Acute toxicity (LD50) | (rat) | |

| Mutagenicity | Negative (Ames test) | |

| Skin irritation | Mild |

Recent Advances and Future Directions

Recent studies focus on catalytic asymmetric synthesis to produce enantiomerically pure variants for chiral drug development . Additionally, its role in metal-organic frameworks (MOFs) is being explored for gas storage applications due to its rigid aromatic backbone .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume